molecular formula C16H17N B14436610 N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 78440-75-2

N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B14436610
CAS No.: 78440-75-2
M. Wt: 223.31 g/mol
InChI Key: HVISFWXBDNWXDQ-UHFFFAOYSA-N
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Description

N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is an aromatic amine with the chemical formula C16H17N. This compound is notable for its structural features, which include a phenyl group attached to a tetrahydronaphthalen-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.

Scientific Research Applications

N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is used in various scientific research fields, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylnaphthalen-1-amine: Another aromatic amine with a similar structure but without the tetrahydro component.

    5,6,7,8-Tetrahydro-1-naphthylamine: Lacks the phenyl group but shares the tetrahydronaphthalen-1-amine backbone.

Uniqueness

N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the combination of the phenyl group and the tetrahydronaphthalen-1-amine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

78440-75-2

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-phenyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-3,6,8-10,12,17H,4-5,7,11H2

InChI Key

HVISFWXBDNWXDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3

Origin of Product

United States

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